N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with the ethanediamide backbone.
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Thiophene and Furan Synthesis: : The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
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Coupling Reactions: : The thiophene and furan intermediates are then coupled with the ethanediamide backbone using standard amide coupling reactions. This typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Reduction: The amide groups can be reduced to amines using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted derivatives with nucleophiles
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The presence of the thiophene and furan rings makes it suitable for use in organic semiconductors and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiophene and furan rings can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds such as furanocoumarins, which contain furan rings, are known for their biological activities.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its functional groups, which can provide a balance of stability, reactivity, and binding affinity. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)11-4-1-2-5-12(11)24-18(27)17(26)23-10-13(25)14-7-8-15(28-14)16-6-3-9-29-16/h1-9,13,25H,10H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYPJDRQUHPNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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